1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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Overview
Description
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxy group, a phenylethoxy group, and a pyridin-2-ylmethyl group. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Methoxy-Phenylethoxy Intermediate: This step involves the reaction of a methoxy-substituted benzene with a phenylethoxy group under specific conditions.
Introduction of the Pyridin-2-ylmethyl Group: The intermediate compound is then reacted with a pyridin-2-ylmethylamine under controlled conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-[3-methoxy-4-(2-phenylethoxy)phenyl]methanamine: Lacks the pyridin-2-ylmethyl group.
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine: Similar structure but with a different position of the pyridinyl group.
Uniqueness
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-methoxy-4-(2-phenylethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-25-22-15-19(16-23-17-20-9-5-6-13-24-20)10-11-21(22)26-14-12-18-7-3-2-4-8-18;/h2-11,13,15,23H,12,14,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCBEXESYNJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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